molecular formula C10H14BrNO2 B14591123 2-(Dimethylamino)-1-(3-hydroxyphenyl)ethanone;hydrobromide CAS No. 61186-12-7

2-(Dimethylamino)-1-(3-hydroxyphenyl)ethanone;hydrobromide

Cat. No.: B14591123
CAS No.: 61186-12-7
M. Wt: 260.13 g/mol
InChI Key: JDLOQCFGWYJUIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-1-(3-hydroxyphenyl)ethanone;hydrobromide typically involves the reaction of 3-hydroxyacetophenone with dimethylamine in the presence of a suitable catalyst. The reaction conditions may include:

  • Temperature: 50-100°C
  • Solvent: Ethanol or methanol
  • Catalyst: Acidic or basic catalyst

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-1-(3-hydroxyphenyl)ethanone;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as halides, amines

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of substituted derivatives

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-1-(3-hydroxyphenyl)ethanone;hydrobromide may involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the dimethylamino group and hydroxy group may facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)-1-(4-hydroxyphenyl)ethanone
  • 2-(Dimethylamino)-1-(2-hydroxyphenyl)ethanone
  • 2-(Dimethylamino)-1-(3-methoxyphenyl)ethanone

Comparison

Compared to similar compounds, 2-(Dimethylamino)-1-(3-hydroxyphenyl)ethanone;hydrobromide may exhibit unique properties due to the specific positioning of the hydroxy group on the phenyl ring. This positioning can influence the compound’s reactivity, biological activity, and overall stability.

Properties

CAS No.

61186-12-7

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

2-(dimethylamino)-1-(3-hydroxyphenyl)ethanone;hydrobromide

InChI

InChI=1S/C10H13NO2.BrH/c1-11(2)7-10(13)8-4-3-5-9(12)6-8;/h3-6,12H,7H2,1-2H3;1H

InChI Key

JDLOQCFGWYJUIZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)C1=CC(=CC=C1)O.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.